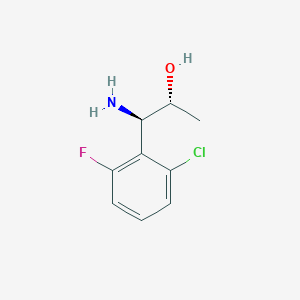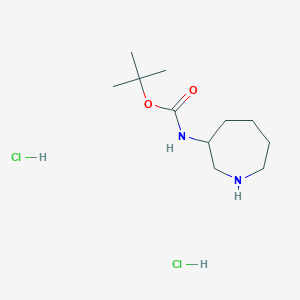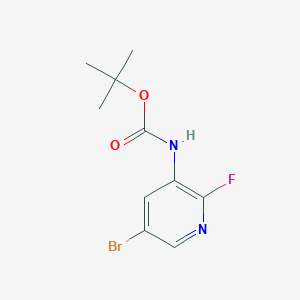![molecular formula C28H30F3N3O2 B13049879 3-([1,4'-Bipiperidin]-1'-ylmethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid](/img/structure/B13049879.png)
3-([1,4'-Bipiperidin]-1'-ylmethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-([1,4’-Bipiperidin]-1’-ylmethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid is a complex organic compound that features a quinoline core structure substituted with a trifluoromethyl group and a bipiperidinylmethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,4’-Bipiperidin]-1’-ylmethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Doebner reaction, where aniline derivatives react with aldehydes and pyruvic acid under acidic conditions to form quinoline-4-carboxylic acid derivatives.
Introduction of the Trifluoromethyl Group: This step often involves radical trifluoromethylation, where a trifluoromethyl radical is generated and added to the quinoline core.
Attachment of the Bipiperidinylmethyl Moiety: This can be done through nucleophilic substitution reactions, where the quinoline derivative reacts with a bipiperidinylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to dihydroquinoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are often employed.
Major Products
Oxidation: N-oxides of the piperidine rings.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-([1,4’-Bipiperidin]-1’-ylmethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-([1,4’-Bipiperidin]-1’-ylmethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity . The trifluoromethyl group enhances its binding affinity and metabolic stability, making it a potent inhibitor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline-4-carboxylic acid: Lacks the trifluoromethyl and bipiperidinylmethyl groups, making it less potent in certain applications.
Trifluoromethylquinoline derivatives: These compounds share the trifluoromethyl group but may lack the bipiperidinylmethyl moiety, affecting their overall activity and stability.
Bipiperidinylmethyl derivatives: These compounds have the bipiperidinylmethyl group but may not have the quinoline core or the trifluoromethyl group, leading to different chemical properties and applications.
Uniqueness
The combination of the quinoline core, trifluoromethyl group, and bipiperidinylmethyl moiety in 3-([1,4’-Bipiperidin]-1’-ylmethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid provides a unique set of chemical properties, including high binding affinity, metabolic stability, and versatility in chemical reactions. This makes it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C28H30F3N3O2 |
|---|---|
Molekulargewicht |
497.6 g/mol |
IUPAC-Name |
3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C28H30F3N3O2/c29-28(30,31)20-8-6-7-19(17-20)26-23(25(27(35)36)22-9-2-3-10-24(22)32-26)18-33-15-11-21(12-16-33)34-13-4-1-5-14-34/h2-3,6-10,17,21H,1,4-5,11-16,18H2,(H,35,36) |
InChI-Schlüssel |
NGJNVYYVJOKPHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2CCN(CC2)CC3=C(C4=CC=CC=C4N=C3C5=CC(=CC=C5)C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


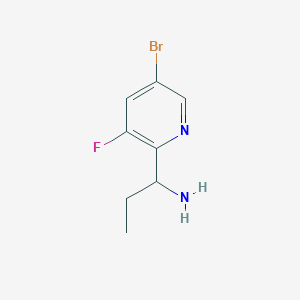

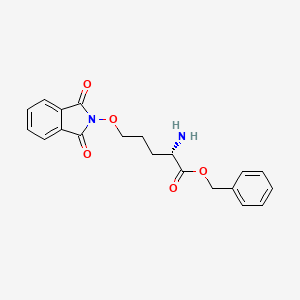

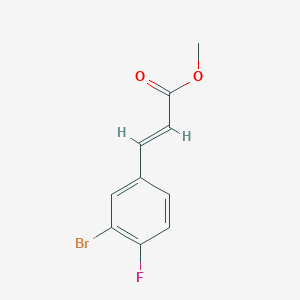



![3-Bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B13049855.png)
